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molecular formula C13H13NO B8483242 1-(quinolin-3-yl)butan-1-one

1-(quinolin-3-yl)butan-1-one

Cat. No. B8483242
M. Wt: 199.25 g/mol
InChI Key: VZTQSYSHWZQRHA-UHFFFAOYSA-N
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Patent
US05061715

Procedure details

In a dry 3-necked flask under argon at -50° C., n-butyl lithium (0.0025 M, 0.021 ml) was added to 150 ml diethylether. Then 4.16 grams 3-bromoquinoline in 2 ml THF was added dropwise while stirring and maintaining the temperature at -60° C. to -55° C. The solution was stirred for 30 minutes, and 2.3 grams N-methyl-N-methoxybutyramide were then added dropwise at -50° C. and the solution was stirred an additional 30 minutes. The solution was then allowed to warm to 0° C. and stirred for one hour. The reaction was quenched with a saturated solution of ammonium chloride and the THF layer separated, washed with brine, separated, and dried over magnesium sulfate. Filtration through diatomaceous earth, followed by concentration and subsequent thin layer chromatography (35% ethylacetate/65% CH2Cl2) gave a total yield of 2.03 g (51%) of the title compound.
Quantity
0.021 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(OCC)C.Br[C:12]1[CH:13]=[N:14][C:15]2[C:20]([CH:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2.CN(OC)[C:24](=[O:28])[CH2:25][CH2:26][CH3:27]>C1COCC1>[N:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[C:12]([C:24](=[O:28])[CH2:25][CH2:26][CH3:27])[CH:13]=1

Inputs

Step One
Name
Quantity
0.021 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
CN(C(CCC)=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -60° C. to -55° C
STIRRING
Type
STIRRING
Details
The solution was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was stirred an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
the THF layer separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration and subsequent thin layer chromatography (35% ethylacetate/65% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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